molecular formula C9H9F5OSi B8613592 Silane, trimethyl(pentafluorophenoxy)-

Silane, trimethyl(pentafluorophenoxy)-

Cat. No. B8613592
M. Wt: 256.24 g/mol
InChI Key: FYCOZPGUWKTYNJ-UHFFFAOYSA-N
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Patent
US04642363

Procedure details

In a manner similar to Example 1, 2.5 mol of boiling trimethylchlorosilane was placed without solvent in a 2-liter reactor which contained, instead of the packed column, a reflux condenser (nitrogen gas flooded, with hydrogen chloride exhaust), and about 2 mol (370 g) of pentafluorophenol (m.p. 39° C.) in molten form was fed into it over a period of 30 minutes. The reactor temperature then rose to about 124° C. As boiling continued the temperature rose to about 160° C. in 90 minutes. Then a distillation was performed at about 300 mbar and 118° C. The yield of trimethylpentafluorophenoxysilane was virtually quantitative.
Quantity
2.5 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
370 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][Si:2]([CH3:5])([CH3:4])Cl.Cl.[F:7][C:8]1[C:13]([OH:14])=[C:12]([F:15])[C:11]([F:16])=[C:10]([F:17])[C:9]=1[F:18]>>[CH3:1][Si:2]([CH3:5])([CH3:4])[O:14][C:13]1[C:12]([F:15])=[C:11]([F:16])[C:10]([F:17])=[C:9]([F:18])[C:8]=1[F:7]

Inputs

Step One
Name
Quantity
2.5 mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
370 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1O)F)F)F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then rose to about 124° C
WAIT
Type
WAIT
Details
rose to about 160° C. in 90 minutes
Duration
90 min
DISTILLATION
Type
DISTILLATION
Details
Then a distillation
CUSTOM
Type
CUSTOM
Details
was performed at about 300 mbar and 118° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C[Si](OC1=C(C(=C(C(=C1F)F)F)F)F)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.